

# Benidipine vs. Amlodipine: A Comparative Analysis of Renal Function and Proteinuria Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Benidipine |           |
| Cat. No.:            | B051830    | Get Quote |

In the management of hypertension, particularly in patients with chronic kidney disease (CKD), the choice of antihypertensive agent extends beyond mere blood pressure control to encompass renal protection. Among the calcium channel blockers (CCBs), **benidipine** and amlodipine have been the subject of numerous studies to evaluate their comparative effects on renal hemodynamics and proteinuria. This guide provides a detailed comparison of these two dihydropyridine CCBs, summarizing key experimental findings and elucidating their mechanisms of action.

#### **Executive Summary**

Clinical evidence suggests that while both **benidipine** and amlodipine are effective in lowering blood pressure, **benidipine** may offer superior renoprotective effects, particularly in reducing proteinuria.[1][2][3][4][5] This advantage is primarily attributed to its unique mechanism of action, which includes the blockade of T-type calcium channels in addition to the L-type and N-type channels targeted by amlodipine. The differential effects on renal arterioles lead to a more favorable impact on glomerular pressure with **benidipine**.

## **Quantitative Data Comparison**

The following tables summarize the quantitative data from key clinical trials comparing the effects of **benidipine** and amlodipine on blood pressure, renal function, and proteinuria.



Table 1: Effects on Blood Pressure

| Study                        | Drug &<br>Dosage                                                    | Duration  | Baseline<br>Systolic<br>BP<br>(mmHg)                    | End-of-<br>Study<br>Systolic<br>BP<br>(mmHg)            | Baseline<br>Diastolic<br>BP<br>(mmHg)                                | End-of-<br>Study<br>Diastolic<br>BP<br>(mmHg)                        |
|------------------------------|---------------------------------------------------------------------|-----------|---------------------------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|
| Nakamura<br>et al.<br>(2010) | Benidipine<br>8 mg/day<br>vs.<br>Amlodipine<br>5 mg/day             | 12 months | $151 \pm 9$ (Benidipine ) / $152 \pm 10$ (Amlodipin e)  | $134 \pm 7$ (Benidipine) / $135 \pm 8$ (Amlodipine)     | $90 \pm 5$ (Benidipine) / $91 \pm 6$ (Amlodipine)                    | $80 \pm 4$ (Benidipine) / $81 \pm 5$ (Amlodipine)                    |
| Abe et al.<br>(2009)         | Benidipine (up to 16 mg/day) vs. Amlodipine (up to 10 mg/day) + ARB | 6 months  | 158.3 ± 15.1 (Benidipine ) / 157.2 ± 13.8 (Amlodipin e) | 135.8 ± 14.2 (Benidipine ) / 136.4 ± 13.5 (Amlodipin e) | 88.2 ± 12.3<br>(Benidipine<br>) / 87.5 ±<br>11.9<br>(Amlodipin<br>e) | 78.1 ± 11.5<br>(Benidipine<br>) / 78.4 ±<br>10.8<br>(Amlodipin<br>e) |
| Ohishi et<br>al. (2007)      | Amlodipine<br>to<br>Benidipine<br>Changeov<br>er                    | 2 months  | 151 ± 18<br>(Amlodipin<br>e)                            | 140 ± 17<br>(Benidipine<br>)                            | 90 ± 12<br>(Amlodipin<br>e)                                          | 81 ± 11<br>(Benidipine<br>)                                          |
| Meta-<br>Analysis<br>(2020)  | Multiple<br>Studies                                                 | -         | -                                                       | -                                                       | -                                                                    | -                                                                    |

Note: The 2020 meta-analysis found no significant difference in systolic or diastolic blood pressure reduction between the two drugs.

Table 2: Effects on Renal Function and Proteinuria



| Study                        | Drug &<br>Dosage                                                    | Duration  | Baseline<br>eGFR<br>(mL/min/1<br>.73m²)                              | End-of-<br>Study<br>eGFR<br>(mL/min/1<br>.73m²)                      | Baseline<br>Urinary<br>Protein/Al<br>bumin                                            | End-of-<br>Study<br>Urinary<br>Protein/Al<br>bumin                                    |
|------------------------------|---------------------------------------------------------------------|-----------|----------------------------------------------------------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Nakamura<br>et al.<br>(2010) | Benidipine<br>8 mg/day<br>vs.<br>Amlodipine<br>5 mg/day             | 12 months | 65.4 ± 12.1<br>(Benidipine<br>) / 66.2 ±<br>11.8<br>(Amlodipin<br>e) | 64.8 ± 11.5<br>(Benidipine<br>) / 65.1 ±<br>12.3<br>(Amlodipin<br>e) | 0.42 ± 0.15<br>g/g Cr<br>(Benidipine<br>) / 0.41 ±<br>0.14 g/g Cr<br>(Amlodipin<br>e) | 0.25 ± 0.11<br>g/g Cr<br>(Benidipine<br>) / 0.38 ±<br>0.13 g/g Cr<br>(Amlodipin<br>e) |
| Abe et al.<br>(2009)         | Benidipine (up to 16 mg/day) vs. Amlodipine (up to 10 mg/day) + ARB | 6 months  | 34.1 ± 15.2<br>(Benidipine<br>) / 35.8 ±<br>16.4<br>(Amlodipin<br>e) | 33.5 ± 14.8<br>(Benidipine<br>) / 34.9 ±<br>15.9<br>(Amlodipin<br>e) | 2.1 ± 1.8<br>g/g Cr<br>(Benidipine<br>) / 2.0 ± 1.7<br>g/g Cr<br>(Amlodipin<br>e)     | 1.3 ± 1.5<br>g/g Cr<br>(Benidipine<br>) / 1.8 ± 1.6<br>g/g Cr<br>(Amlodipin<br>e)     |
| Ohishi et<br>al. (2007)      | Amlodipine<br>to<br>Benidipine<br>Changeov<br>er                    | 2 months  | 75.0 ± 21.5<br>(Amlodipin<br>e)                                      | 77.7 ± 25.3<br>(Benidipine<br>)                                      | 0.35 ± 0.82<br>g/g Cr<br>(Amlodipin<br>e)                                             | 0.22 ± 0.55<br>g/g Cr<br>(Benidipine<br>)                                             |
| Meta-<br>Analysis<br>(2020)  | Multiple<br>Studies                                                 | -         | -                                                                    | -                                                                    | -                                                                                     | -                                                                                     |

Note: The 2020 meta-analysis found that **benidipine** was statistically better than amlodipine in terms of improving eGFR and reducing the urinary albumin/creatinine ratio.

#### **Mechanism of Action: A Tale of Two Arterioles**



The primary difference in the renal effects of **benidipine** and amlodipine lies in their differential actions on the afferent and efferent arterioles of the glomerulus.

- Amlodipine: Primarily an L-type calcium channel blocker, amlodipine causes potent
  vasodilation of the afferent arteriole. This reduces the resistance to blood flow into the
  glomerulus. However, it has a lesser effect on the efferent arteriole, which can lead to an
  increase in intraglomerular pressure, potentially exacerbating proteinuria.
- Benidipine: Benidipine blocks not only L-type but also T-type and N-type calcium channels.
  The blockade of T-type calcium channels is crucial for its renoprotective effects, as these
  channels are present in both the afferent and efferent arterioles. By dilating both arterioles,
  benidipine reduces the pressure gradient across the glomerulus, leading to a decrease in
  intraglomerular pressure and, consequently, a reduction in proteinuria.



Click to download full resolution via product page

Mechanism of action on renal arterioles.

### **Experimental Protocols**

The findings presented are based on rigorous clinical trials. Below are summaries of the methodologies employed in key comparative studies.



- 1. Amlodipine-to-Benidipine Changeover (ABC) Study (Ohishi et al., 2007)
- Study Design: A clinical trial involving a changeover in medication.
- Participants: 58 hypertensive outpatients whose blood pressure was not optimally controlled with amlodipine.
- Intervention: Patients were switched from amlodipine to **benidipine**. Blood pressure and urinary protein excretion were measured before and after the changeover.
- Key Parameters Measured: Systolic and diastolic blood pressure, pulse rate, and urinary protein excretion adjusted for urinary creatinine.



Click to download full resolution via product page

Workflow of the ABC Study.

- 2. Comparative Effects in Early-Stage CKD (Nakamura et al., 2010)
- Study Design: A randomized, controlled trial.



- Participants: 40 hypertensive patients with mild chronic kidney disease.
- Intervention: Patients were randomly assigned to receive either 8 mg of benidipine once daily (n=20) or 5 mg of amlodipine once daily (n=20) for 12 months.
- Key Parameters Measured: Blood pressure, serum creatinine, estimated glomerular filtration rate (eGFR), urinary protein excretion, and various inflammatory and oxidative stress markers.
- 3. Comparison in Combination with Angiotensin Receptor Blockers (Abe et al., 2009)
- Study Design: An open-label, randomized trial.
- Participants: Hypertensive patients with stage 3-5 CKD who were already receiving the maximum recommended doses of angiotensin receptor blockers (ARBs).
- Intervention: Patients were randomly assigned to receive either benidipine (starting at 4 mg/day, titrated up to 16 mg/day) or amlodipine (starting at 2.5 mg/day, titrated up to 10 mg/day) for 6 months.
- Key Parameters Measured: Blood pressure and urinary protein to creatinine ratio.

#### Conclusion

The available evidence strongly suggests that while both **benidipine** and amlodipine are effective antihypertensive agents, **benidipine** demonstrates a superior profile in terms of renal protection, particularly in reducing proteinuria. This benefit appears to be independent of its blood pressure-lowering effects and is linked to its unique ability to dilate both afferent and efferent arterioles through the blockade of T-type calcium channels. For researchers and drug development professionals, these findings highlight the potential of targeting multiple calcium channel subtypes for enhanced renoprotection in the management of hypertension and chronic kidney disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Renal-protective effect of T-and L-type calcium channel blockers in hypertensive patients: an Amlodipine-to-Benidipine Changeover (ABC) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of benidipine and amlodipine on proteinuria, urinary 8-OHdG, urinary
   L-FABP, and inflammatory and atherosclerosis markers in early-stage chronic kidney disease
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antiproteinuric effects of the calcium channel blockers benidipine and amlodipine administered in combination with angiotensin receptor blockers to hypertensive patients with stage 3-5 chronic kidney disease [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. scispace.com [scispace.com]
- To cite this document: BenchChem. [Benidipine vs. Amlodipine: A Comparative Analysis of Renal Function and Proteinuria Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051830#benidipine-vs-amlodipine-effects-on-renal-function-and-proteinuria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com